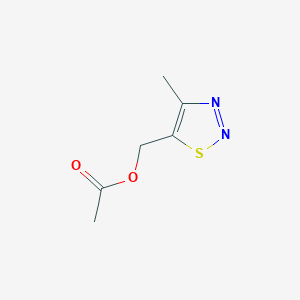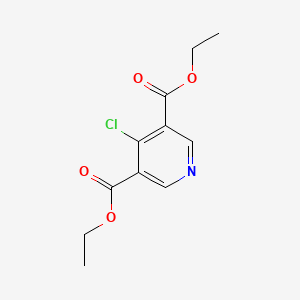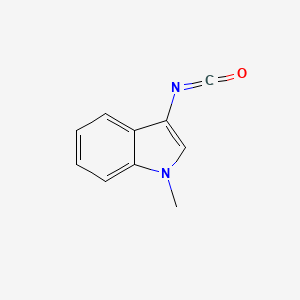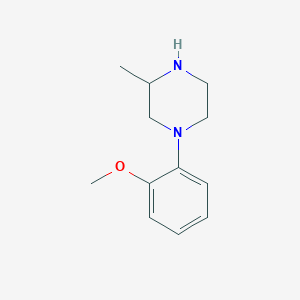
Methyl piperazine-1-carboxylate hydrochloride
Descripción general
Descripción
“Methyl piperazine-1-carboxylate hydrochloride” is a chemical compound used in the synthesis of piperazine derivatives as kinase inhibitors for the treatment of diabetes, diabetic complications, and other diseases . It may also be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Synthesis Analysis
The synthesis of “Methyl piperazine-1-carboxylate hydrochloride” involves a reaction of piperazine-1-ium cation, providing a simple, easy, and cheap route to monosubstituted piperazine derivatives . This synthetic arrangement respects the principles of green and sustainable chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl piperazine-1-carboxylate hydrochloride” can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
“Methyl piperazine-1-carboxylate hydrochloride” is involved in various chemical reactions. For instance, it may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Physical And Chemical Properties Analysis
“Methyl piperazine-1-carboxylate hydrochloride” has a molecular weight of 180.63 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Methyl piperazine-1-carboxylate hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its piperazine moiety is a crucial building block in the creation of drugs that exhibit a wide range of biological activities. For instance, it’s used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate , showcasing its role in developing compounds with potential therapeutic applications.
Proteomics Research
In proteomics, this compound serves as a reagent for the preparation of piperazine derivatives used in proteomics research . Its structural properties facilitate the study of protein interactions and functions, contributing to the understanding of complex biological systems.
Chemical Synthesis
Methyl piperazine-1-carboxylate hydrochloride plays a significant role in chemical synthesis, particularly in the formation of piperazine derivatives through various synthetic routes. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis , highlighting its versatility in organic synthesis.
Drug Development
This compound is instrumental in drug development, especially in the early stages of synthesizing new medicinal agents. It’s involved in the creation of intermediates that are further modified to produce drugs with desired pharmacological properties .
Biochemical Applications
In biochemistry, Methyl piperazine-1-carboxylate hydrochloride is used to modify biochemical compounds, thereby altering their properties for specific applications. This includes the synthesis of biochemical reagents that can be used in various assays and experimental procedures .
Industrial Uses
While primarily used in research, this compound also finds applications in industrial settings. It may be used in the synthesis of materials that require specific piperazine-related structures, contributing to the development of new materials with unique properties .
Safety And Hazards
When handling “Methyl piperazine-1-carboxylate hydrochloride”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
methyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYJZVBCVZCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593379 | |
| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperazine-1-carboxylate hydrochloride | |
CAS RN |
873697-75-7 | |
| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)








